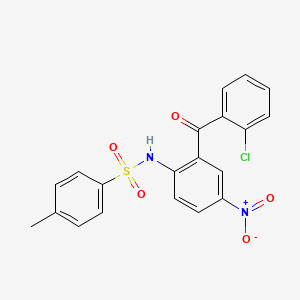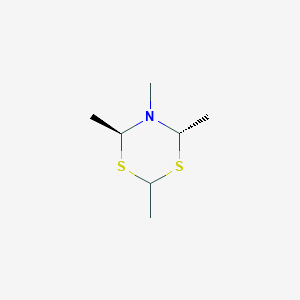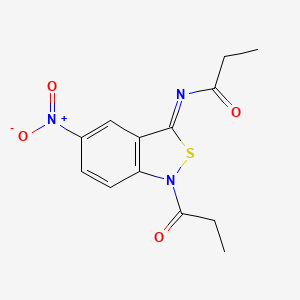
Tris(3-methylphenyl)phosphine sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-methylphenyl)phosphine sulfide: is an organophosphorus compound with the chemical formula C21H21PS . It is a derivative of tris(3-methylphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with Elemental Sulfur: One common method to synthesize tris(3-methylphenyl)phosphine sulfide involves the reaction of tris(3-methylphenyl)phosphine with elemental sulfur.
Industrial Production Methods: Industrially, the synthesis of this compound can be scaled up by using larger reactors and maintaining inert atmosphere conditions to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tris(3-methylphenyl)phosphine sulfide can undergo oxidation reactions to form phosphine oxides.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Tris(3-methylphenyl)phosphine oxide.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, providing a source of phosphorus and sulfur atoms.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its ability to form stable complexes with metal ions, which can be crucial in medicinal chemistry.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Tris(3-methylphenyl)phosphine sulfide exerts its effects primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also participate in redox reactions, where it can either donate or accept electrons, thus influencing various chemical pathways .
Comparación Con Compuestos Similares
Tris(2-methylphenyl)phosphine: Similar in structure but with the methyl group in the ortho position, affecting its steric and electronic properties.
Tris(4-methylphenyl)phosphine: The methyl group is in the para position, which can lead to different reactivity and coordination behavior.
Triphenylphosphine sulfide: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness: Tris(3-methylphenyl)phosphine sulfide is unique due to the position of the methyl groups on the phenyl rings, which can influence its reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where steric hindrance and electronic effects are crucial .
Propiedades
Número CAS |
6163-62-8 |
|---|---|
Fórmula molecular |
C21H21PS |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
tris(3-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c1-16-7-4-10-19(13-16)22(23,20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
Clave InChI |
SDTZPVBHBCWLFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)P(=S)(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















